N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide
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Overview
Description
N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is a synthetic organic compound that features a furan ring, a trifluoromethyl-substituted phenyl group, and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide typically involves the following steps:
Formation of the furan-3-yl-2-hydroxyethylamine: This intermediate can be synthesized by reacting furan-3-carboxaldehyde with an appropriate amine under reductive amination conditions.
Coupling with 4-(trifluoromethyl)phenyl isocyanate: The furan-3-yl-2-hydroxyethylamine is then reacted with 4-(trifluoromethyl)phenyl isocyanate to form the desired oxalamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals due to its unique structural features.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It can be used as a probe to study biological processes involving furan and trifluoromethyl groups.
Mechanism of Action
The mechanism of action of N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide involves its interaction with specific molecular targets. The furan ring and trifluoromethyl group can engage in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(4-methylphenyl)oxalamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(4-chlorophenyl)oxalamide: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide imparts unique properties such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds.
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-[4-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O4/c16-15(17,18)10-1-3-11(4-2-10)20-14(23)13(22)19-7-12(21)9-5-6-24-8-9/h1-6,8,12,21H,7H2,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXSBXKMAXTAAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)C(=O)NCC(C2=COC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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